

Application Notes and Protocols for ONO-8713

Intraperitoneal Injection

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Compound of Interest

Compound Name: ONO-8713

Cat. No.: B15569312

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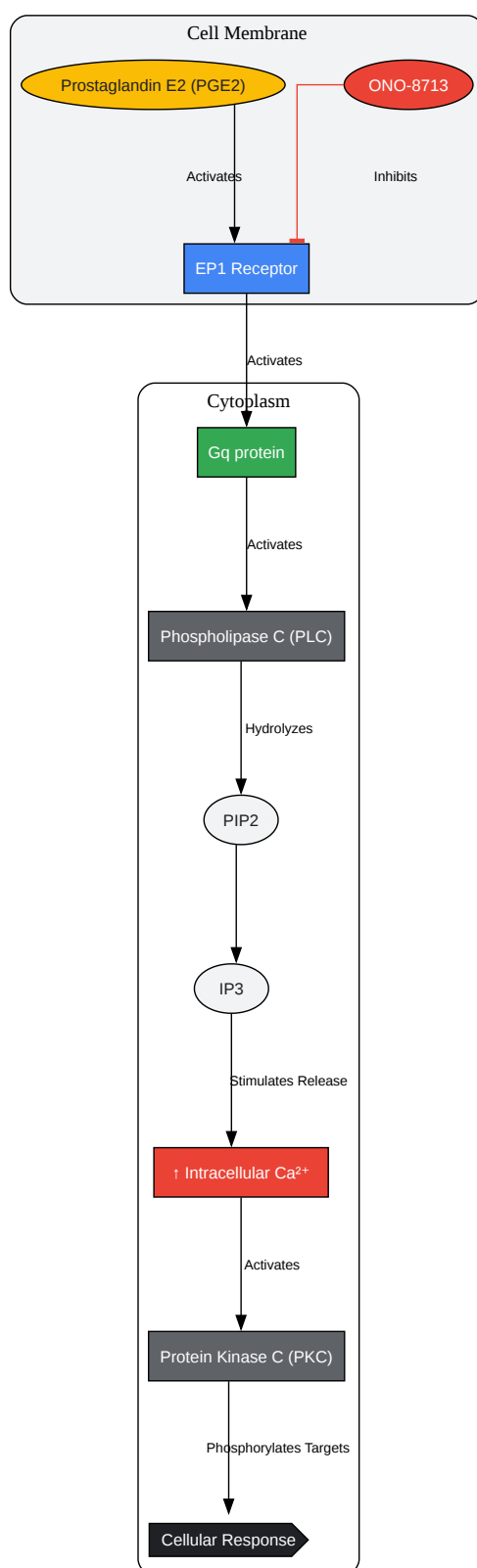
For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor subtype 1 (EP1). The EP1 receptor, activated by its endogenous ligand prostaglandin E2 (PGE2), is a G-protein coupled receptor involved in a variety of physiological and pathological processes. Its signaling has been implicated in neuroinflammation, pain, and carcinogenesis. These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of **ONO-8713** in a research setting, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action: EP1 Receptor Signaling

The EP1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein complex.^[1] Upon binding of its ligand, PGE2, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC), which in turn phosphorylate downstream targets to elicit a cellular response. **ONO-8713** acts by competitively binding to the EP1 receptor, thereby preventing PGE2 from initiating this signaling cascade.



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Caption: ONO-8713 inhibits the PGE2-mediated EP1 receptor signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies involving **ONO-8713**. This allows for an at-a-glance comparison of dosages and observed effects across different experimental models.

Model	Species	Administration Route	Dosage	Vehicle	Key Findings	Reference
NMDA-Induced Excitotoxicity	Mouse	Intraperitoneal (i.p.)	10 µg/kg	Not Specified	Significant reduction in NMDA-induced brain damage (26.6 ± 4.9% decrease in lesion volume).	[2]
Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF)	Mouse	Dietary	250, 500, 1000 ppm	Diet	Dose-dependent reduction of ACF formation (15%, 30%, and 36% inhibition, respectively).	

Experimental Protocols

Protocol 1: Preparation of ONO-8713 for Intraperitoneal Injection

This protocol details the preparation of **ONO-8713** solution for in vivo administration. As **ONO-8713** is poorly soluble in aqueous solutions, a co-solvent system is often required. A common vehicle for similar EP1 antagonists is sterile water or a saline solution with a small percentage of a solubilizing agent like DMSO.

Materials:

- **ONO-8713** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile saline (0.9% NaCl) or sterile water for injection
- Sterile, pyrogen-free microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

- Calculate Required Amount: Determine the total amount of **ONO-8713** and vehicle needed based on the desired final concentration, the dose per animal (e.g., 10 µg/kg), and the number of animals to be injected. Assume an injection volume of 100 µL per 20g mouse.
- Prepare Stock Solution:
 - Weigh the required amount of **ONO-8713** powder in a sterile microcentrifuge tube.
 - To create a concentrated stock solution, dissolve the **ONO-8713** powder in a small volume of 100% DMSO. For example, prepare a 1 mg/mL stock solution. Vortex gently until fully dissolved.
- Prepare Working Solution:
 - Dilute the DMSO stock solution with sterile saline or water to the final desired concentration.
 - Important: To avoid precipitation, the final concentration of DMSO should be kept as low as possible, ideally below 10% and preferably under 5% for in vivo studies.[3]

- Add the diluent (saline or water) to the vortexing stock solution slowly to ensure proper mixing and minimize precipitation.
- Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline or water, without the **ONO-8713**.
- Storage: Use the prepared solution immediately. If short-term storage is necessary, keep on ice. For longer-term storage of the stock solution, refer to the manufacturer's guidelines (e.g., -20°C for one month or -80°C for six months).

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of **ONO-8713** in mice.

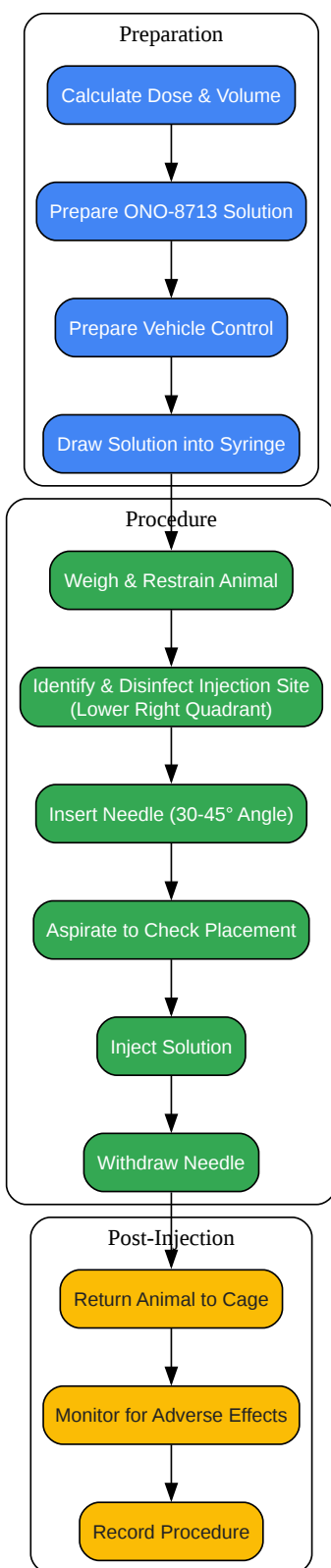
Materials:

- Prepared **ONO-8713** solution and vehicle control
- 1 mL syringes
- 25-30 gauge needles
- 70% ethanol and sterile gauze
- Appropriate personal protective equipment (gloves, lab coat)

Procedure:

- Animal Restraint:
 - Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand.
 - Turn the animal so its abdomen is facing upwards, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of injury.^[4]
- Injection Site Identification:

- Visualize the abdomen divided into four quadrants. The target for i.p. injection is the lower right quadrant.^[4] This location avoids the cecum, bladder, and major organs.
- Injection:
 - Disinfect the injection site with a 70% ethanol wipe.
 - Using your dominant hand, insert the needle, bevel up, at a 30-45 degree angle into the identified lower right quadrant.
 - Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a slightly different site with a fresh needle.
 - If aspiration is clear, depress the plunger smoothly to administer the solution.
 - Withdraw the needle swiftly and return the mouse to its cage.
- Post-Injection Monitoring:
 - Observe the animal for several minutes post-injection for any signs of distress, such as bleeding at the injection site or abnormal behavior.
 - Monitor the animals according to your approved animal care protocol.



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Caption: Standard workflow for the intraperitoneal injection of **ONO-8713** in mice.

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